molecular formula C17H17N3O4 B2648161 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797068-04-2

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2648161
CAS No.: 1797068-04-2
M. Wt: 327.34
InChI Key: RBVMARWBQAABNL-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide (CAS: 1797068-04-2) is a heterocyclic acetamide derivative with a molecular formula of C₁₇H₁₇N₃O₄ and a molecular weight of 327.33 g/mol . Its structure features:

  • A 1,2,4-oxadiazole core substituted at the 3-position with a furan-2-yl group.
  • A phenyl ring linked to the oxadiazole via a methylene bridge.
  • An ethoxy-acetamide side chain attached to the phenyl ring.

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-22-11-15(21)18-13-7-4-3-6-12(13)10-16-19-17(20-24-16)14-8-5-9-23-14/h3-9H,2,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVMARWBQAABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with a phenyl group through a series of reactions involving halogenation and nucleophilic substitution.

    Acetamide Formation: Finally, the ethoxy group is introduced, and the acetamide is formed through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Various substitution reactions can occur on the phenyl ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings could play a role in binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Functional Implications

  • Furan vs.
  • Ethoxy Chain : The ethoxy group in the acetamide side chain may balance solubility and membrane permeability compared to bulkier substituents like isopropyl or p-tolyloxy .

Biological Activity

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Regulation : The compound can modulate the expression of genes associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (NCI-H522), and colon cancer (HT29) cells.

A notable study indicated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . The structure–activity relationship (SAR) analysis suggests that modifications on the furan ring enhance the anticancer efficacy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Data Table: Biological Activities

Biological ActivityTarget OrganismsIC50 Values (µM)References
AnticancerMCF712.5
NCI-H52210.0
HT2915.0
AntimicrobialE. coli8.0
S. aureus9.5
A. niger7.0

Case Studies

  • Anticancer Study : A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study found that compounds with a furan substituent showed enhanced activity against MCF7 cells compared to those without it.
  • Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects on E. coli and S. aureus with IC50 values below 10 µM.

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